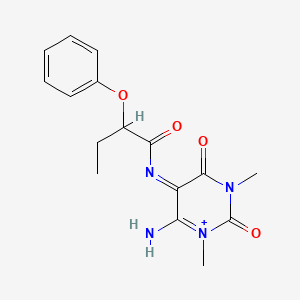

1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate

Vue d'ensemble

Description

1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H19NO5 . It is used as a reactant in the synthesis of heteroaryl N-sulfonamides .

Synthesis Analysis

The synthesis of 1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate involves the use of Di-tert-butyl dicarbonate and METHYL 4-OXO-3-PIPERIDINECARBOXYLATE HYDROCHLORIDE .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h8H,5-7H2,1-4H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.28 . It has a predicted boiling point of 350.0±42.0 °C and a predicted density of 1.175±0.06 g/cm3 . The compound is solid at room temperature .Applications De Recherche Scientifique

Indole Derivatives Synthesis

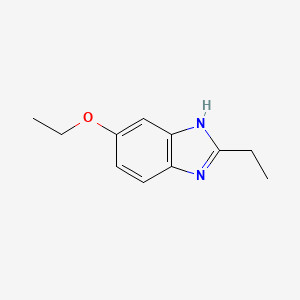

Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and exhibit diverse biological activities. The compound can serve as a precursor for indole derivatives, which are biologically active compounds. Researchers have explored novel synthetic methods to construct indoles, especially as moieties in selected alkaloids .

Bioconjugation and Chemical Biology

The compound’s biocompatibility and fast kinetics make it suitable for bioconjugation in diverse chemical biology experiments. Researchers can use it as a linker or functional group to modify biomolecules, study protein-protein interactions, or develop targeted therapies .

Prenyl Indole Derivatives Synthesis

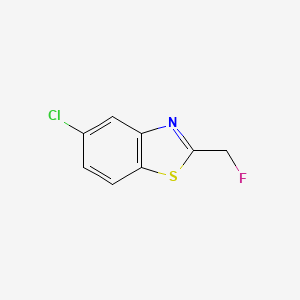

Prenyl indole derivatives have gained attention due to their various pharmacological properties. These compounds exhibit anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities. The compound can serve as an intermediate for synthesizing prenyl indole derivatives .

Opioid Receptor Antagonists and Obesity Treatment

The compound’s structure suggests potential applications as a reactant in the synthesis of opioid receptor antagonists. These molecules are relevant for managing pain and addiction. Additionally, it can contribute to the development of human growth hormone secretagogue receptor antagonists for obesity treatment .

Etherification Reactions

Etherification using the compound can yield mono tert-butyl glycerol ether (MTBG), di tert-butyl glycerol ether (DTBG), and tri tert-butyl glycerol ether (TTBG). These ethers find applications in various fields, including pharmaceuticals, cosmetics, and materials science .

Mécanisme D'action

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Propriétés

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-11-10-15(21)19(13-20,16(22)24-4)12-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVFNCJYXSLWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)(CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697571 | |

| Record name | 1-tert-Butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193274-00-9 | |

| Record name | 1-tert-Butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.